molecular formula C17H18N6O6S B6504114 2-{4-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}acetamide CAS No. 1396881-62-1

2-{4-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}acetamide

Cat. No. B6504114
CAS RN: 1396881-62-1
M. Wt: 434.4 g/mol
InChI Key: PFLXYIAGEQEAAV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. It also has a sulfonamide group, which is a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms in a SO2N configuration. The molecule also contains two methoxy groups attached to a benzene ring, which is a common motif in many pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the tetrazole ring is known to participate in various reactions, including cycloadditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like sulfonamide could increase its solubility in water .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards of this compound would need to be assessed through laboratory testing. This could include tests for toxicity, flammability, and environmental impact .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications .

properties

IUPAC Name

2-[4-[4-[(3,4-dimethoxyphenyl)sulfonylamino]phenyl]-5-oxotetrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O6S/c1-28-14-8-7-13(9-15(14)29-2)30(26,27)19-11-3-5-12(6-4-11)23-17(25)22(20-21-23)10-16(18)24/h3-9,19H,10H2,1-2H3,(H2,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLXYIAGEQEAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}acetamide

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